

# Catharanthine Tartrate CAS number and molecular weight

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## Compound of Interest

Compound Name: Catharanthine Tartrate

Cat. No.: B10818320

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## An In-depth Technical Guide to Catharanthine Tartrate

This guide provides a comprehensive overview of the chemical properties, biological activities, and experimental methodologies related to **Catharanthine Tartrate**, tailored for researchers, scientists, and professionals in drug development.

## Core Properties of Catharanthine Tartrate

Catharanthine is a monoterpenoid indole alkaloid isolated from the plant *Catharanthus roseus*. It serves as a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. The tartrate salt of catharanthine is frequently used in research due to its stability and solubility.

## Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with **Catharanthine Tartrate**.

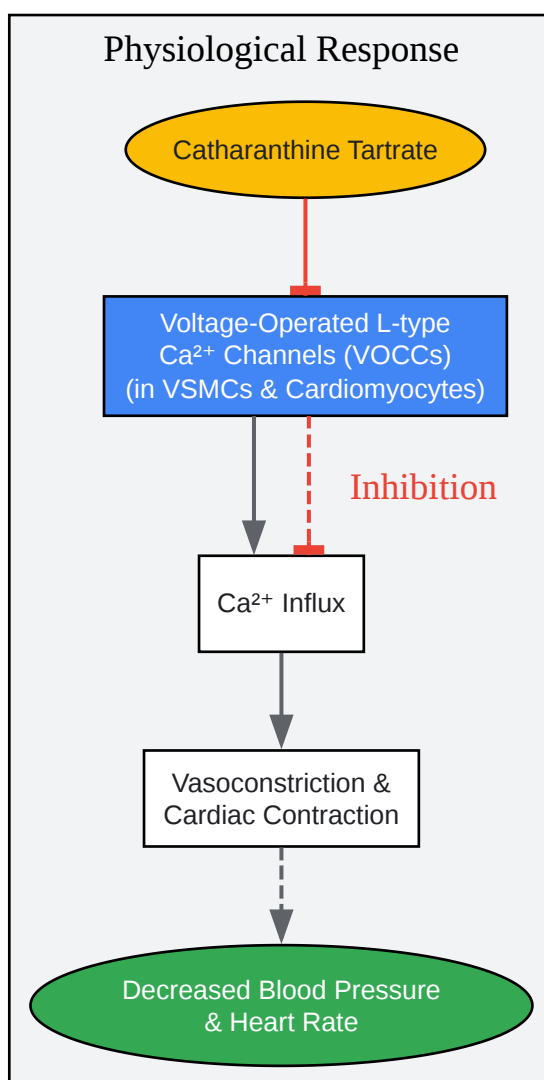
Parameter	Value	Reference
CAS Number	4168-17-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>21</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub> • C <sub>4</sub> H <sub>6</sub> O <sub>6</sub>	<a href="#">[1]</a>
Molecular Weight	486.51 g/mol	
Purity	≥97%	
Melting Point	126-128°C	
Solubility	Soluble in ethanol, DMSO, Pyridine, Methanol	
IC <sub>50</sub> (L-type Ca <sup>2+</sup> Channels, VSMCs)	8 μM	
IC <sub>50</sub> (L-type Ca <sup>2+</sup> Channels, Cardiomyocytes)	220 μM	
IC <sub>50</sub> (Phenylephrine-induced aortic ring contraction)	28 μM	
IC <sub>50</sub> (KCl-induced aortic ring contraction)	34 μM	
IC <sub>50</sub> (HCT116 cell proliferation)	60 μg/ml	

## Biological Activities and Mechanisms of Action

**Catharanthine Tartrate** exhibits a range of biological activities, primarily attributed to its interaction with ion channels and cytoskeletal components.

### Inhibition of Voltage-Gated L-type Calcium Channels

A primary mechanism of action for catharanthine is the inhibition of voltage-gated L-type calcium channels (VOCCs). This activity is more pronounced in vascular smooth muscle cells (VSMCs) than in cardiomyocytes. The blockade of these channels in VSMCs leads to vasodilation and a subsequent decrease in blood pressure. In vivo studies in rats have demonstrated that intravenous administration of catharanthine leads to dose-dependent reductions in blood pressure, heart rate, and cardiac contractility.

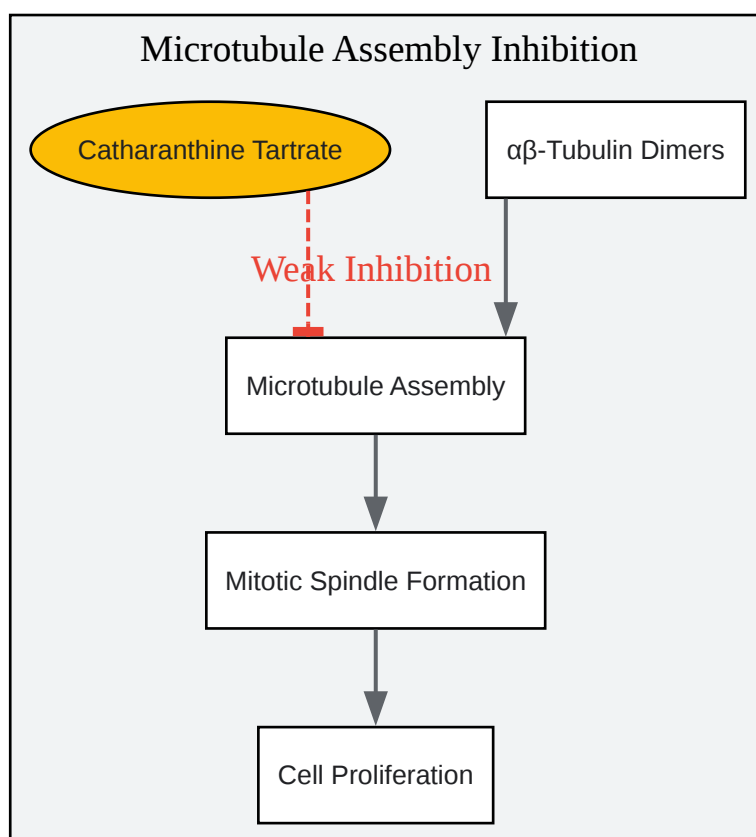


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**Figure 1.** Signaling pathway of **Catharanthine Tartrate**'s cardiovascular effects.

## Anti-mitotic Activity

Catharanthine displays weak anti-mitotic activity by interfering with microtubule assembly, although it binds to tubulin poorly compared to its dimeric derivatives like vinblastine. This interaction is a key point of interest as it is a precursor to more potent anti-cancer agents. At high concentrations (e.g., 320  $\mu$ M), it has been shown to inhibit microtubule polymerization.



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**Figure 2.** Logical relationship of **Catharanthine Tartrate**'s anti-mitotic activity.

## Experimental Protocols

This section details the methodologies for key experiments related to the biological activities of **Catharanthine Tartrate**.

### Protocol 1: Inhibition of Voltage-Gated Calcium Channels using Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of **Catharanthine Tartrate** on L-type  $\text{Ca}^{2+}$  channel currents in isolated vascular smooth muscle cells (VSMCs).

- **Cell Isolation:** Isolate single VSMCs from the mesenteric arteries of a suitable animal model (e.g., rat) using enzymatic digestion.

- Electrophysiological Recording:
  - Perform whole-cell patch-clamp recordings using a patch-clamp amplifier.
  - Use an external solution containing (in mM): 120 NaCl, 5 KCl, 1 MgCl<sub>2</sub>, 10 HEPES, 10 glucose, and 2 CaCl<sub>2</sub>, adjusted to pH 7.4.
  - The internal pipette solution should contain (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2.
  - Hold cells at a potential of -80 mV. Elicit Ca<sup>2+</sup> currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
- Drug Application:
  - Prepare stock solutions of **Catharanthine Tartrate** in a suitable solvent (e.g., DMSO).
  - Perfuse the cells with the external solution containing various concentrations of **Catharanthine Tartrate** (e.g., 1 μM to 100 μM).
  - Record Ca<sup>2+</sup> currents before and after drug application.
- Data Analysis:
  - Measure the peak inward Ca<sup>2+</sup> current amplitude.
  - Calculate the percentage of inhibition for each concentration.
  - Plot a concentration-response curve and fit the data to a logistic equation to determine the IC<sub>50</sub> value.

## Protocol 2: In Vitro Microtubule Assembly Assay

This absorbance-based assay measures the effect of **Catharanthine Tartrate** on the polymerization of tubulin into microtubules.

- Reagent Preparation:
  - Use a commercial tubulin polymerization kit (e.g., from Cytoskeleton, Inc.).

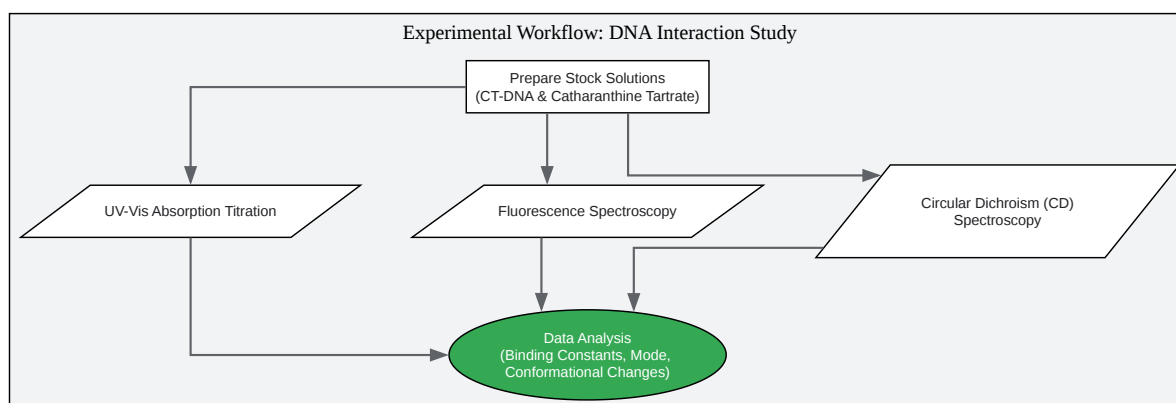
- Reconstitute porcine tubulin to a final concentration of 40  $\mu$ M in G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM  $MgCl_2$ , 0.5 mM EGTA, 5% glycerol).
- Prepare a 100 mM stock of GTP.
- Prepare various concentrations of **Catharanthine Tartrate** in a suitable solvent (e.g., DMSO, ensuring the final concentration does not exceed 1%).
- Assay Procedure:
  - Work on ice to prevent premature tubulin polymerization.
  - In a pre-chilled 96-well plate, add the reaction mixture: tubulin, G-PEM buffer, and either **Catharanthine Tartrate** or vehicle control (DMSO).
  - Initiate the polymerization by adding GTP to a final concentration of 1 mM and immediately placing the plate in a spectrophotometer pre-warmed to 37°C.
- Data Acquisition and Analysis:
  - Measure the change in absorbance at 340 nm every minute for 60 minutes.
  - The increase in absorbance corresponds to the extent of microtubule polymerization.
  - Compare the polymerization curves of the **Catharanthine Tartrate**-treated samples to the control. Calculate the percentage of inhibition at the plateau phase for each concentration.

## Protocol 3: DNA Interaction Analysis via Spectroscopic Methods

This protocol outlines the workflow for assessing the binding interaction between **Catharanthine Tartrate** and calf thymus DNA (CT-DNA).

- Preparation of Solutions:
  - Prepare a stock solution of CT-DNA in Tris-HCl buffer (pH 7.4). Determine its concentration by measuring the absorbance at 260 nm.

- Prepare a stock solution of **Catharanthine Tartrate** of known concentration in the same buffer.
- UV-Visible Absorption Titration:
  - Keep the concentration of **Catharanthine Tartrate** constant while titrating with increasing concentrations of CT-DNA.
  - Record the UV-Vis absorption spectra (e.g., 200-400 nm) after each addition of DNA.
  - Analyze changes in the absorption maxima (hypochromism or hyperchromism and bathochromic or hypsochromic shifts) to determine binding mode and calculate the binding constant.
- Fluorescence Spectroscopy:
  - Excite the **Catharanthine Tartrate** solution at its absorption maximum and record the emission spectrum.
  - Titrate with increasing concentrations of CT-DNA and record the fluorescence spectra.
  - Analyze the quenching of fluorescence to determine the binding mechanism (static or dynamic) and calculate binding parameters using the Stern-Volmer equation.
- Circular Dichroism (CD) Spectroscopy:
  - Record the CD spectrum of CT-DNA in the range of 230-350 nm in the absence of the compound.
  - Add **Catharanthine Tartrate** to the DNA solution and record the CD spectrum again.
  - Analyze changes in the characteristic bands of B-form DNA (positive band around 275 nm, negative band around 245 nm) to infer conformational changes induced by the binding.



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**Figure 3.** Workflow for studying **Catharanthine Tartrate**-DNA interaction.

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